(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple hydroxyl groups, carboxylic acid groups, and a benzothiophene moiety, making it a versatile candidate for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions.
Coupling Reactions: Employing reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate the formation of ester or amide bonds.
Deprotection: Removing the protecting groups under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride).
Substitution: Nucleophilic substitution reactions where hydroxyl groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate the original hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and metabolic disorders.
Industry: Utilized in the development of new materials, such as polymers, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may play a crucial role in binding to these targets, while the hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool for research and development in multiple fields.
Properties
CAS No. |
182507-20-6 |
---|---|
Molecular Formula |
C40H43NO16S |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29-,30-,31-,32+,33+,34-,35-,39+,40+/m0/s1 |
InChI Key |
PCIAOPAUTIPRHI-SLTHDDBBSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Synonyms |
2-[4-(β-D-Glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
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